1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole
Description
1-(4-Bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a partially saturated 4,5-dihydro-1H-imidazole core. Key structural features include:
- 2-Position: A methylsulfanyl (SCH₃) group, which influences nucleophilic substitution reactivity and lipophilicity.
Properties
IUPAC Name |
(4-bromophenyl)-(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-16-11-13-6-7-14(11)10(15)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLJVZPYUJNOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzoyl chloride with 2-(methylsulfanyl)-4,5-dihydro-1H-imidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: Imidazole derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases. It may serve as a lead compound for the development of new drugs.
Industry: This compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromobenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of their functions. The methylsulfanyl group can also play a role in modulating the compound’s activity by affecting its binding affinity and stability.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
*Calculated based on formula: C₁₁H₁₀BrN₂O₂S.
Key Observations:
Core Saturation : The target compound’s dihydroimidazole core may enhance solubility compared to fully aromatic imidazoles (e.g., ’s 1H-imidazole), which often exhibit stronger π-π stacking but lower flexibility .
Methylsulfanyl vs. sulfonyl: Methylsulfanyl is less electron-withdrawing than sulfonyl, which may reduce hydrogen-bonding capacity but increase metabolic stability .
Implications for the Target Compound:
- Antimicrobial Potential: The methylsulfanyl group in the target compound may enhance reactivity against bacterial enzymes, similar to quorum-sensing inhibitors (QSIs) like 2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM) .
Key Differences:
Biological Activity
1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse scientific studies and research findings.
Chemical Structure and Synthesis
The compound features a bromobenzoyl moiety and a methylsulfanyl group attached to a dihydroimidazole ring. The synthesis typically involves multiple steps, including the formation of intermediates through bromination and cyclization reactions. The general synthetic route includes:
- Bromination of Benzoyl Chloride : To form 4-bromobenzoyl chloride.
- Formation of Methylsulfanyl Intermediate : Reaction with thiourea derivatives.
- Cyclization : In the presence of a base like sodium hydride to form the imidazole ring.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to 1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | S. aureus | 15 mm |
| Compound B | E. coli | 12 mm |
| 1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole | TBD |
Anticancer Potential
Studies have suggested that imidazole derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For example, certain derivatives have been shown to inhibit the growth of cancer cell lines in vitro, indicating potential for further development as therapeutic agents .
Case Studies
Several case studies highlight the biological activity of similar imidazole compounds:
- Case Study on Antimicrobial Activity :
- A study evaluated the efficacy of various imidazole derivatives against E. coli and reported significant inhibition at concentrations as low as 10 µg/mL.
- Case Study on Anticancer Activity :
- Another investigation focused on the effect of imidazole compounds on human cancer cell lines, showing that some derivatives reduced cell viability by over 50% at 50 µM concentrations.
The biological activity of 1-(4-bromobenzoyl)-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole is believed to stem from its ability to interact with biological targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity, allowing for potential interactions with key biological molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
